2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

5-HT1A receptor biased agonism binding affinity

This specific hydrochloride salt (CAS 1795439-25-6) of F15599 (NLX-101) is essential for laboratories requiring a tool compound that differentiates post-synaptic 5-HT1A heteroreceptor activation from pre-synaptic autoreceptor effects. Unlike non-biased or autoreceptor-biased agonists (e.g., 8-OH-DPAT, F13714), F15599 engages cortical ERK1/2 signaling at doses that spare raphe autoreceptors, yielding a wider therapeutic window with reduced sedation and cognitive impairment. This unique profile makes it the preferred reference agonist for screening novel, heteroreceptor-targeted antidepressants, studying L-DOPA-induced dyskinesia without compromising motor function, and validating pro-cognitive pharmacology in hippocampal-dependent models.

Molecular Formula C13H19ClFNO
Molecular Weight 259.75 g/mol
CAS No. 1795439-25-6
Cat. No. B1383313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
CAS1795439-25-6
Molecular FormulaC13H19ClFNO
Molecular Weight259.75 g/mol
Structural Identifiers
SMILESC1CC(C(C1)(CC2=CC=C(C=C2)F)CN)O.Cl
InChIInChI=1S/C13H18FNO.ClH/c14-11-5-3-10(4-6-11)8-13(9-15)7-1-2-12(13)16;/h3-6,12,16H,1-2,7-9,15H2;1H
InChIKeyXLJQWYQKEPBMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride (CAS 1795439-25-6) Procurement Guide: A Biased 5-HT1A Agonist with Quantified Post-Synaptic Selectivity


2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride (also known as F15599 or NLX-101) is a synthetic small‑molecule biased agonist at the serotonin 5‑HT1A receptor [1]. It displays nanomolar binding affinity (Ki = 3.4 nM) and exceptional selectivity – over 1000‑fold for 5‑HT1A relative to other 5‑HT receptor subtypes, monoamine transporters, ion channels, and numerous GPCRs . Pharmacologically, F15599 preferentially activates post‑synaptic 5‑HT1A heteroreceptors in the frontal cortex over pre‑synaptic autoreceptors in the raphe nuclei, a regional selectivity profile that distinguishes it from other 5‑HT1A agonists [1].

Why 5‑HT1A Agonists Cannot Be Treated as Interchangeable: Regional and Functional Selectivity Evidence for F15599


5‑HT1A receptors exist in two functionally distinct populations – pre‑synaptic autoreceptors on serotonergic neurons in the raphe and post‑synaptic heteroreceptors on cortical and limbic pyramidal cells [1]. Non‑biased agonists (e.g., 8‑OH‑DPAT) or pre‑synaptic‑biased agonists (e.g., F13714) activate both populations indiscriminately or favour autoreceptors, leading to confounded efficacy and dose‑limiting side effects such as sedation, hypothermia, and cognitive impairment [2]. In contrast, F15599’s biased agonism preferentially engages post‑synaptic signalling (e.g., ERK1/2 phosphorylation) at doses that spare pre‑synaptic activation, generating a wider therapeutic window [3]. Consequently, procuring a generic 5‑HT1A agonist without documented regional bias cannot replicate the efficacy/safety profile achieved with F15599.

Quantitative Comparator Evidence for F15599: Binding, Selectivity, Behavioural Efficacy, and Safety Margins


5‑HT1A Binding Affinity and Selectivity vs. Reference Agonists

F15599 binds the human 5‑HT1A receptor with a Ki of 3.4 nM, representing sub‑nanomolar affinity when compared with the clinical reference buspirone (Ki = 9.3–29.5 nM) . Furthermore, F15599 demonstrates >1000‑fold selectivity for 5‑HT1A over all other 5‑HT receptor subtypes (5‑HT2–7), as well as over numerous GPCRs, transporters and ion channels, a selectivity margin not documented for buspirone or 8‑OH‑DPAT .

5-HT1A receptor biased agonism binding affinity

In Vivo Target Engagement vs. In Vitro Affinity Divergence

Despite having approximately two orders of magnitude lower in‑vitro affinity than the chemical congener F13714, F15599 bound to 5‑HT1A receptors in vivo almost as potently as F13714 in rat brain, as measured by [35S]‑GTPγS autoradiography [1]. This divergence indicates that F15599 possesses superior in‑vivo target engagement efficiency relative to its in‑vitro binding, a property that may underlie its extended behavioural dose‑range and reduced side‑effect propensity.

in vivo binding target engagement 5-HT1A autoradiography

Antidepressant‑Like Efficacy Dose‑Range Width vs. F13714

In the mouse forced swim test (FST), orally administered F15599 significantly reduced immobility time across a dose range of 2 to 16 mg/kg, whereas F13714 was effective only at 2 and 4 mg/kg [1]. The wider active dose‑range for F15599 suggests greater dosing flexibility and a lower risk of therapeutic failure due to narrow dosing windows.

forced swim test antidepressant dose-response

Cognitive Safety: Memory Consolidation Preservation vs. F13714-Induced Impairment

In the novel object recognition (NOR) test, F15599 did not disrupt long‑term memory consolidation at any dose tested (up to 16 mg/kg p.o.), whereas F13714 impaired memory formation at higher doses (4–16 mg/kg p.o.) [1]. This absence of amnestic liability is a critical differentiator for compounds intended for chronic dosing in CNS indications.

cognitive safety novel object recognition memory consolidation

Basal Cognitive Disruption Profile: F15599 vs. F13714 and 8‑OH‑DPAT

In rat models of attention (5‑choice serial reaction time task) and working memory (delayed non‑matching to position), F15599 (0.04–2.5 mg/kg i.p.) was significantly less disruptive of basal performance than either F13714 (0.005–0.16 mg/kg i.p.) or the reference agonist 8‑OH‑DPAT (0.01–0.63 mg/kg i.p.) [1]. This quantifies the functional benefit of post‑synaptic biased agonism on cognitive integrity.

attention working memory 5-choice serial reaction time

Anti‑Aggressive Potency and Behavioural Selectivity Window

Systemic F15599 potently reduced aggressive behaviour in resident‑intruder tests with an ID50 of 0.095 mg/kg i.p.; motor side effects emerged only at 4.5‑fold higher doses, indicating a behavioural selectivity window [1]. In contrast, F13714 was 16‑fold more potent on aggression (ID50 = 0.0059 mg/kg i.p.) but its anti‑aggressive effect was accompanied by motor inactivity at similar dose multiples, consistent with its autoreceptor‑biased activation profile [1].

aggression ID50 therapeutic index

Procurement‑Relevant Application Scenarios for F15599 Based on Quantitative Evidence


Antidepressant Drug Discovery: Post‑Synaptic Biased Agonist Screening

F15599’s wider active dose‑range in the forced swim test (2–16 mg/kg p.o.) and its preservation of memory consolidation at all tested doses make it an ideal reference agonist for screening novel 5‑HT1A‑targeted antidepressants [5]. Its post‑synaptic bias allows investigators to benchmark candidate compounds specifically for heteroreceptor‑mediated antidepressant efficacy, avoiding the confounding autoreceptor‑driven side effects characteristic of F13714 and 8‑OH‑DPAT [2].

Parkinson’s Disease L‑DOPA‑Induced Dyskinesia (LID) Research

F15599 (0.16 mg/kg i.p.) reduces L‑DOPA‑induced dyskinesia without compromising anti‑parkinsonian efficacy in the MPTP‑lesioned macaque model [5]. This anti‑dyskinetic selectivity, combined with its documented low cognitive disruption profile, positions F15599 as a preferred 5‑HT1A agonist for LID studies where motor function preservation is a critical endpoint.

Cognitive Enhancement and Pattern Separation Studies

F15599 (0.04 mg/kg i.p.) improved spatial pattern separation in the object pattern separation (OPS) task in rats, whereas F13714 (0.0025 mg/kg i.p.) impaired performance [5]. The opposing effects of these two biased agonists on a hippocampal‑dependent cognitive function validate F15599 as the agonist of choice for procognitive pharmacology studies targeting post‑synaptic 5‑HT1A heteroreceptors.

PET Imaging Probe Development: Functional 5‑HT1A Imaging

[18F]F15599 has been validated as a radiofluorinated agonist PET radioligand that preferentially labels the high‑affinity state of 5‑HT1A receptors, providing functional rather than purely structural receptor imaging [5]. Its differential in‑vivo vs. in‑vitro labelling pattern, attributed to preferential coupling to specific G‑protein subtypes, offers a unique tool for translational imaging studies of serotonergic function in neuropsychiatric disorders.

Quote Request

Request a Quote for 2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.